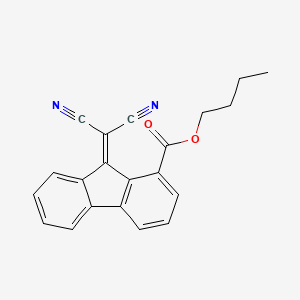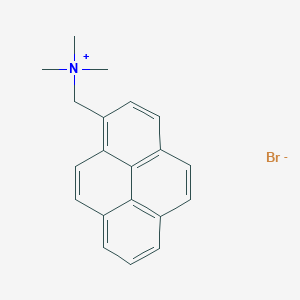
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium salt with a pyrene moiety, which makes it interesting for various scientific applications. The compound is often used in research due to its fluorescent properties and its ability to interact with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide typically involves the quaternization of N,N,N-trimethylamine with pyrene-1-methanol in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium hydroxide are employed under mild conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Corresponding quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the development of sensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide involves its interaction with biological membranes and proteins. The pyrene moiety intercalates into lipid bilayers, while the quaternary ammonium group interacts with negatively charged sites on proteins and nucleic acids. This dual interaction allows the compound to serve as an effective fluorescent marker and probe.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-1-dodecanaminium bromide: Another quaternary ammonium salt with a long alkyl chain instead of a pyrene moiety.
N,N,N-Trimethyl-1-naphthylmethanaminium bromide: Similar structure but with a naphthalene ring instead of pyrene.
Uniqueness
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide is unique due to its pyrene moiety, which imparts strong fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing. Its ability to interact with both lipid bilayers and proteins also sets it apart from other quaternary ammonium salts.
Propriétés
Numéro CAS |
188674-50-2 |
|---|---|
Formule moléculaire |
C20H20BrN |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
trimethyl(pyren-1-ylmethyl)azanium;bromide |
InChI |
InChI=1S/C20H20N.BrH/c1-21(2,3)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)20(16)19(14)15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CXDGBFRXJRIMOX-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
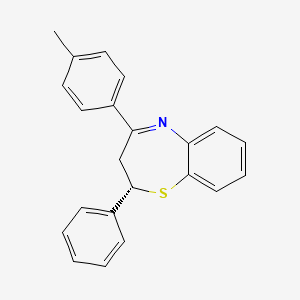
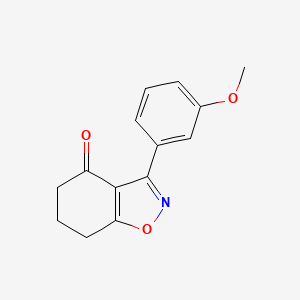

![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
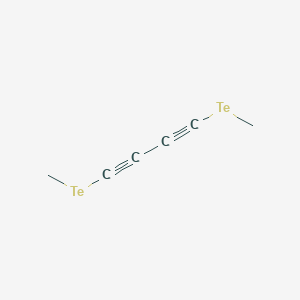
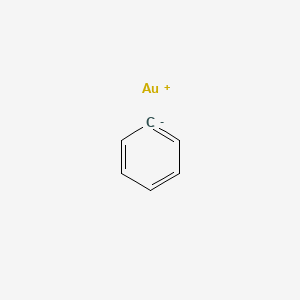

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
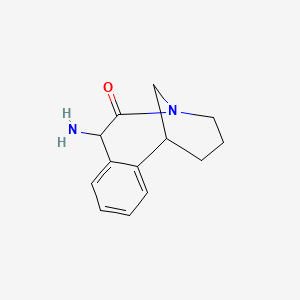
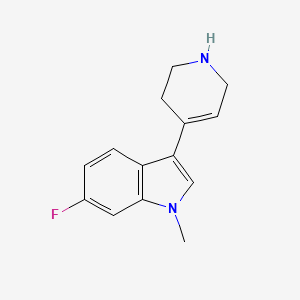
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
